Ambroxide
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Overview
Description
Ambroxide, widely known by the brand name Ambroxan, is a naturally occurring terpenoid and one of the key constituents responsible for the odor of ambergris . It is an autoxidation product of ambrein and is used in perfumery for creating ambergris notes and as a fixative . Small amounts are also used as a flavoring in food .
Preparation Methods
Ambroxide is synthesized from sclareol, a component of the essential oil of clary sage . The synthetic route involves the oxidative degradation of sclareol to a lactone, which is then hydrogenated to the corresponding diol . The resulting compound is dehydrated to form this compound . Industrial production methods have also been developed, including a one-pot synthesis starting from sclareol through oxidation with hydrogen peroxide in the presence of a quaternary ammonium phosphomolybdate catalyst . This method provides a more environmentally friendly and practical approach to producing this compound .
Chemical Reactions Analysis
Ambroxide undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction . The major products formed from these reactions include this compound itself and its derivatives, such as ambrafuran . The conversion of sclareol to this compound involves several chemical steps, including oxidation, hydrogenation, and dehydration .
Scientific Research Applications
Ambroxide has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying terpenoid biosynthesis and metabolic engineering . In biology, this compound is used to study the ecological interactions of plants with their environment, as it is a specialized terpenoid confined to individual plant species . In medicine, this compound is used as a secretolytic agent for clearing mucus from the lungs . In the fragrance industry, this compound is highly valued for its delicate odor and fixative properties .
Mechanism of Action
The mechanism of action of ambroxide involves its interaction with various molecular targets and pathways. As a mucolytic agent, this compound inhibits the nitric oxide-dependent activation of soluble guanylate cyclase, which reduces the adhesion of mucus to the bronchial wall and improves its transport . This action helps in clearing mucus from the respiratory tract and provides protection against infection and irritating agents .
Comparison with Similar Compounds
Ambroxide is often compared with other similar compounds, such as cis-abienol and diterpene resin acids . These compounds share a common origin from five-carbon building blocks and are involved in the biosynthesis of terpenoids . this compound is unique in its delicate odor and fixative properties, making it highly valued in the fragrance industry . Other similar compounds include ambrafuran, which is derived from the oxidative decomposition of ambergris .
Properties
Molecular Formula |
C16H28O |
---|---|
Molecular Weight |
236.39 g/mol |
IUPAC Name |
(3aR,9aS,9bR)-3a,6,6,9a-tetramethyl-2,4,5,5a,7,8,9,9b-octahydro-1H-benzo[e][1]benzofuran |
InChI |
InChI=1S/C16H28O/c1-14(2)8-5-9-15(3)12(14)6-10-16(4)13(15)7-11-17-16/h12-13H,5-11H2,1-4H3/t12?,13-,15+,16-/m1/s1 |
InChI Key |
YPZUZOLGGMJZJO-BHUMPYGKSA-N |
Isomeric SMILES |
C[C@]12CCCC(C1CC[C@@]3([C@@H]2CCO3)C)(C)C |
Canonical SMILES |
CC1(CCCC2(C1CCC3(C2CCO3)C)C)C |
Origin of Product |
United States |
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